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Compound Name: Ononitol, (+)-

Cat. No.: B607194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest in the scientific

community for its potential therapeutic applications. As a derivative of myo-inositol, it plays a

role in various physiological processes, including insulin signaling and plant stress response.

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and key physicochemical properties of (+)-Ononitol. It also details

experimental protocols for its isolation and synthesis and explores its involvement in biological

signaling pathways, offering valuable insights for researchers in drug discovery and

development.

Chemical Structure and Stereochemistry
(+)-Ononitol is a methylated inositol, specifically identified as 4-O-methyl-myo-inositol. Its

chemical structure is based on the cyclohexane-1,2,3,4,5,6-hexol scaffold of myo-inositol, with

a methoxy group (-OCH₃) replacing the hydroxyl group at the C4 position.

The stereochemistry of (+)-Ononitol is crucial to its biological activity. The prefix "(+)" indicates

that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. The

absolute configuration of the stereocenters is defined by the parent myo-inositol structure,
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which is a meso compound with a plane of symmetry. However, the methylation at the C4

position breaks this symmetry, resulting in a chiral molecule. The systematic IUPAC name for

(+)-Ononitol, which precisely defines its stereochemistry, is (1R,2S,3S,4S,5S,6S)-6-

Methoxycyclohexane-1,2,3,4,5-pentol[1].

Key Structural Features:

Molecular Formula: C₇H₁₄O₆[2]

Molecular Weight: 194.18 g/mol [2]

CAS Registry Number: 6090-97-7[2]

Synonyms: D-(+)-Ononitol, 4-O-Methyl-D-myo-inositol, D-Ononitol[2]

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of (+)-Ononitol is essential for its

handling, formulation, and analysis.

Quantitative Data Summary
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Property Value Reference

Melting Point 167–169 °C [1]

Solubility

Water
14 g/100 mL (at 25 °C for myo-

inositol)
[3]

Methanol
Moderately soluble (for myo-

inositol)
[3]

Ethanol
Slightly soluble (for myo-

inositol)
[3]

DMSO
Slightly soluble (for myo-

inositol)
[3]

Optical Rotation

Specific Rotation [α]D

Not explicitly found for (+)-

Ononitol. As a dextrorotatory

compound, the value is

positive.

NMR Data (Predicted based

on myo-inositol derivatives)

¹H NMR (D₂O)
δ (ppm): ~3.3-4.1 (ring

protons), ~3.4 (OCH₃)
[4]

¹³C NMR (D₂O)
δ (ppm): ~60-80 (ring

carbons), ~60 (OCH₃)
[5][6]

Note: Specific solubility and optical rotation values for (+)-Ononitol are not readily available in

the cited literature. The solubility data provided is for the parent compound, myo-inositol, and

serves as an estimate. The NMR data is a prediction based on spectra of related inositols.

Experimental Protocols
Isolation of (+)-Ononitol from Plant Sources
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(+)-Ononitol can be isolated from various plant sources, such as members of the Ononis

genus. The following is a general protocol for its extraction and purification.

Protocol: Isolation and Purification of (+)-Ononitol

Plant Material Collection and Preparation:

Collect fresh or dried plant material (e.g., roots of Ononis spinosa).

Thoroughly wash the plant material with distilled water to remove any contaminants.

Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature

(e.g., 40-50 °C).

Grind the dried plant material into a fine powder using a blender or mill.

Extraction:

Perform a Soxhlet extraction of the powdered plant material with methanol for a sufficient

duration (e.g., 12 hours) to ensure exhaustive extraction.

Alternatively, macerate the plant powder in methanol at room temperature with periodic

agitation for several days.

After extraction, filter the mixture to separate the plant debris from the extract.

Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled

temperature (40-50 °C) to obtain a crude extract.

Purification by High-Performance Liquid Chromatography (HPLC):

Dissolve the crude extract in a suitable solvent (e.g., a mixture of water and methanol).

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
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Mobile Phase: A gradient elution system using water (A) and acetonitrile (B), both with

0.1% formic acid, is often effective for separating polar compounds like inositols. A

typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-

35 min, 50-95% B; 35-40 min, 95% B.

Flow Rate: 1.0 mL/min.

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector

(ELSD) are suitable for non-chromophoric compounds like (+)-Ononitol. If derivatization

is performed, a UV detector can be used.

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

Collect the fractions corresponding to the retention time of (+)-Ononitol, as determined by

a standard if available.

Combine the collected fractions and remove the solvent under reduced pressure to yield

purified (+)-Ononitol.

Chemical Synthesis of (+)-Ononitol
The chemical synthesis of (+)-Ononitol typically starts from the readily available myo-inositol

and involves selective protection and methylation steps.

Protocol: Synthesis of (+)-Ononitol (4-O-methyl-myo-inositol)

This protocol is a generalized representation of synthetic strategies for methylated inositols.

Selective Protection of myo-inositol:

Protect the hydroxyl groups at positions 1, 2, 3, 5, and 6 of myo-inositol, leaving the C4

hydroxyl group free for methylation. This can be a multi-step process involving the

formation of acetals or silyl ethers, followed by selective deprotection. A common strategy

involves the use of orthoformates to protect the 1,3,5-hydroxyl groups, followed by

protection of the remaining hydroxyls and subsequent selective deprotection.

Methylation of the C4-Hydroxyl Group:
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To a solution of the selectively protected myo-inositol derivative in a suitable anhydrous

solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base (e.g., sodium

hydride) at 0 °C to deprotonate the free C4 hydroxyl group.

After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or

dimethyl sulfate ((CH₃)₂SO₄).

Allow the reaction to warm to room temperature and stir until completion, which can be

monitored by thin-layer chromatography (TLC).

Deprotection:

Quench the reaction carefully with water or a saturated ammonium chloride solution.

Extract the product with an organic solvent and purify it by column chromatography.

Remove all protecting groups under appropriate conditions. For example, acid-catalyzed

hydrolysis for acetals or fluoride-mediated cleavage for silyl ethers.

Purification:

Purify the final product, (+)-Ononitol, by recrystallization or column chromatography to

obtain the desired compound with high purity.

Biological Signaling Pathways
(+)-Ononitol, as a myo-inositol derivative, is implicated in crucial biological signaling pathways,

particularly in plants and in relation to insulin signaling.

Biosynthesis of (+)-Ononitol in Plants
In plants, (+)-Ononitol is an intermediate in the biosynthesis of other important cyclitols, such

as D-pinitol. This pathway is a key component of the plant's response to osmotic stress.

Glucose Glucose-6-PhosphateHexokinase myo-Inositol-1-PhosphateMIPS myo-InositolIMP (+)-Ononitol

IMT
(S-adenosyl methionine) D-PinitolEpimerase
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Click to download full resolution via product page

Caption: Biosynthesis pathway of (+)-Ononitol and D-Pinitol from Glucose in plants.

This pathway begins with glucose and proceeds through several enzymatic steps to produce

myo-inositol. The key step for the formation of (+)-Ononitol is the O-methylation of myo-inositol

at the C4 position, catalyzed by the enzyme inositol methyl transferase (IMT)[7].

Putative Role in Insulin Signaling
Inositols and their derivatives are recognized as important second messengers in insulin

signaling. While direct studies on (+)-Ononitol are limited, its structural similarity to D-chiro-

inositol, a known insulin sensitizer, suggests a potential role in modulating this pathway. The

binding of insulin to its receptor triggers a cascade of intracellular events, leading to glucose

uptake and utilization. Inositol phosphoglycans (IPGs), which can be derived from methylated

inositols, are thought to mediate some of insulin's effects.
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Caption: Hypothesized involvement of (+)-Ononitol in the insulin signaling cascade.

It is hypothesized that (+)-Ononitol may be converted to a biologically active inositol

phosphoglycan that can modulate key enzymes in the insulin signaling pathway, such as PI3K

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b607194?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and Akt, thereby influencing glucose transport and metabolism[8][9][10]. Further research is

needed to elucidate the precise mechanisms of (+)-Ononitol's action in this pathway.

Conclusion
(+)-Ononitol presents a compelling subject for further investigation in the fields of medicinal

chemistry and drug development. Its well-defined chemical structure and stereochemistry,

coupled with its involvement in fundamental biological pathways, underscore its potential as a

lead compound for the development of novel therapeutics, particularly for metabolic disorders.

The experimental protocols and pathway diagrams provided in this guide offer a solid

foundation for researchers to explore the full potential of this intriguing natural product. Further

studies are warranted to fully characterize its physicochemical properties, refine isolation and

synthesis methods, and definitively establish its role and mechanisms of action in human

physiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2972396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972396/
https://www.benchchem.com/product/b607194#chemical-structure-and-stereochemistry-of-ononitol
https://www.benchchem.com/product/b607194#chemical-structure-and-stereochemistry-of-ononitol
https://www.benchchem.com/product/b607194#chemical-structure-and-stereochemistry-of-ononitol
https://www.benchchem.com/product/b607194#chemical-structure-and-stereochemistry-of-ononitol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607194?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

